

The Discovery and Development of Ceftaroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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An in-depth analysis for researchers, scientists, and drug development professionals on the core science and clinical advancement of the anti-MRSA cephalosporin, ceftaroline.

Introduction

Ceftaroline fosamil (brand names Teflaro® in the U.S. and Zinforo® in Europe) is a fifth-generation cephalosporin antibiotic distinguished by its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its development marked a significant advancement in the treatment of complicated bacterial infections, offering a β -lactam option for pathogens that had developed resistance to most other drugs in this class.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, development, and key experimental data related to ceftaroline.

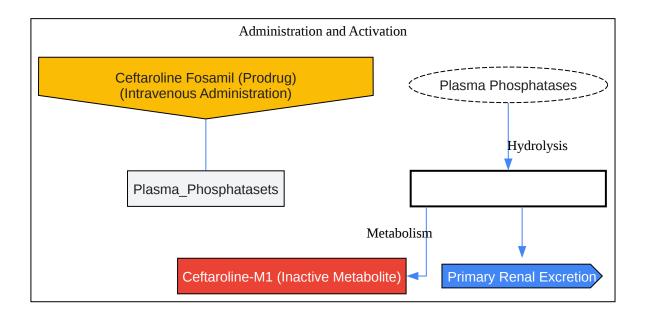
Discovery and Development Timeline

Developed from the fourth-generation cephalosporin cefozopran, ceftaroline was synthesized by Takeda Pharmaceutical Co., Ltd. and later developed by Cerexa, Inc., and Forest Laboratories, Inc.[2][4] The prodrug, ceftaroline fosamil, was created to enhance water solubility for intravenous administration.[5] It received approval from the U.S. Food and Drug Administration (FDA) on October 29, 2010, for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2]

Chemical Properties and Synthesis



Ceftaroline fosamil is the water-soluble N-phosphonoamino prodrug of the active metabolite, ceftaroline.[5] Upon intravenous administration, plasma phosphatases rapidly convert the prodrug into bioactive ceftaroline.[6] The chemical structure of ceftaroline features a 1,3-thiazole ring, which is thought to be crucial for its activity against MRSA.[1][2] A small fraction of ceftaroline is then metabolized to the inactive ceftaroline-M-1 metabolite.[5][7]



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Prodrug activation and metabolism of ceftaroline.

Mechanism of Action

Like other β -lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] This is achieved through the covalent binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis.[7]

The unique feature of ceftaroline is its high binding affinity for PBP2a, the protein encoded by the mecA gene in MRSA that confers resistance to nearly all other β -lactams.[3][7] Ceftaroline

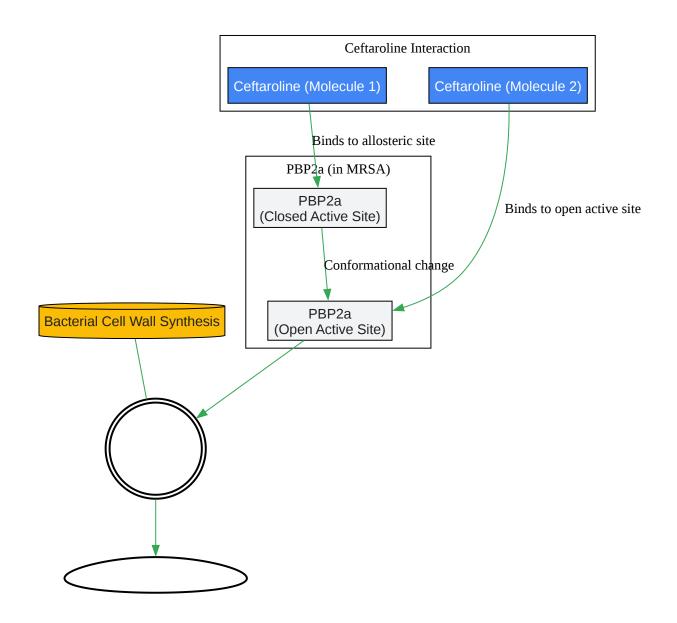






binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site.[8][9] This allows a second ceftaroline molecule to bind to the now-accessible active site, thereby inhibiting the protein's function and leading to bacterial cell lysis.[8] Ceftaroline also demonstrates high affinity for PBP2x in Streptococcus pneumoniae, contributing to its efficacy against penicillin-resistant strains.[6][10]





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Mechanism of ceftaroline action on PBP2a in MRSA.



Quantitative Data In Vitro Susceptibility

The following table summarizes the in vitro activity of ceftaroline against key Gram-positive and Gram-negative pathogens. Data are presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.



Organism (No. of Isolates)	Ceftaroline MIC₅₀ (μg/mL)	Ceftaroline MIC90 (µg/mL)	Comparator MIC90 (µg/mL)
Gram-Positive			
Staphylococcus aureus (MRSA)	0.5 - 1	1 - 2	Vancomycin: 1 - 2
Staphylococcus aureus (MSSA)	0.25	0.25	Ceftriaxone: 4
Streptococcus pneumoniae (penicillin-susceptible)	≤0.015	≤0.015	-
Streptococcus pneumoniae (penicillin-resistant)	0.12 - 0.25	0.12 - 0.25	-
Streptococcus pyogenes	≤0.008	≤0.008	-
Gram-Negative			
Escherichia coli (non- ESBL)	0.12	0.5	-
Klebsiella pneumoniae (non- ESBL)	0.25	0.25	-
Data compiled from multiple surveillance studies.[7][11][12][13] [14][15]			

Pharmacokinetic Parameters

The pharmacokinetic properties of ceftaroline have been evaluated in healthy adults. The following table presents mean pharmacokinetic parameters following a 600 mg intravenous dose.



Parameter	Value
Cmax (Peak Plasma Concentration)	~19 μg/mL
AUC (Area Under the Curve)	~57 μg*h/mL
Vd (Volume of Distribution)	~20.3 L
CL (Total Clearance)	~9.6 L/h
t½ (Elimination Half-life)	~2.6 hours
Protein Binding	~20%
Primary Route of Elimination	Renal (88%)
Values are approximate and can vary based on patient population and renal function.[3][5][16] [17]	

Experimental Protocols In Vitro Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) of ceftaroline are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilution: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth.
- Plate Inoculation: A series of microtiter plate wells, containing serial twofold dilutions of ceftaroline, are inoculated with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.



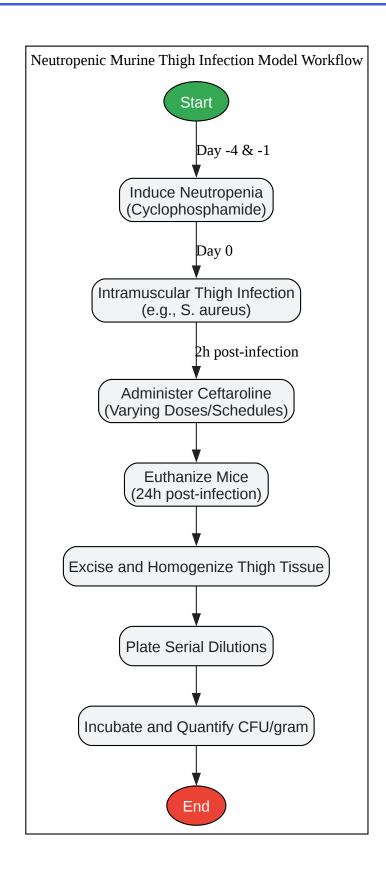
 MIC Determination: The MIC is recorded as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[11]

Neutropenic Murine Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of antimicrobial agents and determining their pharmacokinetic/pharmacodynamic (PK/PD) targets.[18]

- Induction of Neutropenia: Mice (e.g., female ICR/CD-1 strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered, for instance, 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[18]
 [19]
- Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum (e.g., 0.1 mL of 10⁷ CFU/mL) of the target pathogen, such as S. aureus.[18]
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Ceftaroline or a comparator agent is administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.[20]
- Endpoint Analysis: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.[18]
- Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar. Following incubation, bacterial colonies are counted to determine the number of CFU per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to untreated controls.[18]





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- To cite this document: BenchChem. [The Discovery and Development of Ceftaroline: A
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 [https://www.benchchem.com/product/b15191866#discovery-and-development-of-ceftaroline-antibiotics]

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